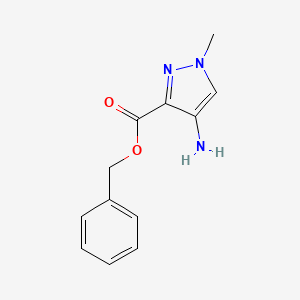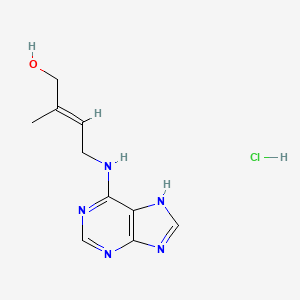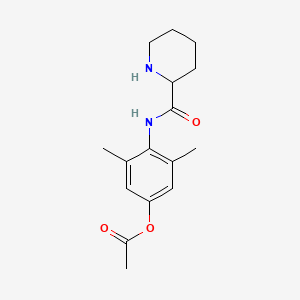![molecular formula C20H23NO4 B12106901 benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)
benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato es un compuesto orgánico complejo con una estructura única que incluye un grupo bencilo, un grupo hidroxilo y un anillo de metiloxirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato normalmente implica múltiples pasos. Un método común incluye la reacción de bencilamina con un derivado de epóxido en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la apertura del anillo de epóxido y la formación posterior del enlace carbamato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados de alcohol.
Sustitución: El grupo bencilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) y el terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-[(1R,2S)-1-oxo-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato, mientras que la reducción podría producir N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]metanol.
Aplicaciones Científicas De Investigación
Química
En química orgánica, este compuesto se utiliza como intermedio en la síntesis de moléculas más complejas. Su estructura única permite la formación de diversos derivados a través de modificaciones químicas.
Biología
En la investigación biológica, se estudia el N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato por su posible actividad biológica. Puede actuar como un inhibidor enzimático o interactuar con vías biológicas específicas.
Medicina
En química medicinal, se explora este compuesto por sus posibles aplicaciones terapéuticas. Puede servir como compuesto líder para el desarrollo de nuevos fármacos que se dirijan a enfermedades o afecciones específicas.
Industria
En el sector industrial, este compuesto puede utilizarse en la producción de productos químicos y materiales especiales. Su reactividad y versatilidad lo hacen valioso para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato implica su interacción con objetivos moleculares específicos. El grupo hidroxilo y el anillo de metiloxirano pueden formar enlaces de hidrógeno y enlaces covalentes con moléculas diana, lo que provoca cambios en su estructura y función. Estas interacciones pueden modular vías biológicas y dar lugar a diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Bencil (1R,2S)-3-cloro-2-hidroxi-1-(feniltiometil)propilcarbamato
- Bencil N-[(1R,2S)-2-metoxiciclopropil]carbamato
- Bencil N-[(1R,2R)-2-hidroxicicloheptil]carbamato
Singularidad
El N-[(1R,2S)-1-hidroxi-1-[(2S)-2-metiloxirano-2-il]-3-fenilpropan-2-il]bencilcarbamato es único por su combinación específica de grupos funcionales, incluido el anillo de metiloxirano y el grupo hidroxilo. Esta estructura única confiere una reactividad química y una actividad biológica distintas, que lo diferencian de compuestos similares.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
benzyl N-[1-hydroxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23) |
Clave InChI |
WGHFDNXGBBLQKA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)


![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)






